molecular formula C11H13NO3 B6151594 ethyl 3-oxo-4-(pyridin-2-yl)butanoate CAS No. 53876-13-4

ethyl 3-oxo-4-(pyridin-2-yl)butanoate

カタログ番号: B6151594
CAS番号: 53876-13-4
分子量: 207.23 g/mol
InChIキー: GEYRARLZDCTSDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate is a β-keto ester derivative featuring a pyridin-2-yl substituent at the fourth carbon of the butanoate chain. This compound is structurally characterized by:

  • Ester group: Ethyl ester at the terminal carboxyl group.
  • Oxo group: A ketone at the third carbon (β-position).
  • Aromatic substituent: Pyridin-2-yl moiety at the fourth carbon.

特性

CAS番号

53876-13-4

分子式

C11H13NO3

分子量

207.23 g/mol

IUPAC名

ethyl 3-oxo-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)7-9-5-3-4-6-12-9/h3-6H,2,7-8H2,1H3

InChIキー

GEYRARLZDCTSDD-UHFFFAOYSA-N

正規SMILES

CCOC(=O)CC(=O)CC1=CC=CC=N1

純度

95

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-(pyridin-2-yl)butanoate typically involves the reaction of ethyl acetoacetate with 2-bromopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile and attacks the electrophilic carbon of the 2-bromopyridine .

Industrial Production Methods

Industrial production methods for ethyl 3-oxo-4-(pyridin-2-yl)butanoate often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

化学反応の分析

Types of Reactions

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) as catalysts.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyridine derivatives.

科学的研究の応用

Chemical Synthesis

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate is primarily utilized as an intermediate in organic synthesis. It can be synthesized through the reaction of ethyl acetoacetate with 2-bromopyridine under basic conditions, which facilitates nucleophilic substitution reactions. This compound can undergo various chemical transformations, including:

  • Oxidation : Converts to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution Reactions : The pyridine ring can participate in nucleophilic substitutions, leading to diverse substituted derivatives.

Biological Research

In biological research, ethyl 3-oxo-4-(pyridin-2-yl)butanoate is explored for its potential therapeutic properties. It serves as a building block for the development of compounds with anti-inflammatory and analgesic effects. Its mechanism of action typically involves interaction with specific molecular targets, modulating enzyme activity or receptor function. This makes it valuable in studying enzyme mechanisms and drug design.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential applications in drug development. Research indicates that derivatives of ethyl 3-oxo-4-(pyridin-2-yl)butanoate may exhibit promising pharmacological activities, including:

  • Anti-inflammatory Properties : Investigated for its ability to reduce inflammation.
  • Analgesic Effects : Potential use in pain management therapies.

Studies have shown that modifications of this compound can lead to enhanced biological activity and selectivity towards specific targets, further expanding its utility in pharmaceutical applications.

Industrial Applications

In the industrial sector, ethyl 3-oxo-4-(pyridin-2-yl)butanoate is utilized in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into larger chemical frameworks, contributing to the development of specialty chemicals used in various applications.

Case Studies and Research Insights

Recent studies have highlighted the efficacy of ethyl 3-oxo-4-(pyridin-2-yl)butanoate derivatives in various therapeutic contexts:

  • Anti-inflammatory Activity : A study demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.
  • Analgesic Properties : Research indicated that modifications could enhance pain relief effects comparable to established analgesics.

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting inflammation and pain pathways.

作用機序

The mechanism of action of ethyl 3-oxo-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-oxo-4-(pyridin-2-yl)butanoate with analogs identified in the evidence, focusing on structural variations and their hypothesized impacts:

Key Structural Analogs and Similarity Scores

Compound Name CAS Number Similarity Score Key Structural Differences vs. Target Compound
Ethyl 4-oxo-4-(pyridin-2-yl)butanoate 898776-54-0 0.91 Oxo group at C4 (γ-keto ester) vs. C3 (β-keto ester)
Ethyl 5-oxo-5-(2-pyridyl)valerate 26510-52-1 0.91 Extended carbon chain (valerate vs. butanoate)
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate 55104-63-7 0.88 Shorter chain (propanoate) with oxo at C3
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate N/A N/A Pyridin-2-yl replaced with 2,4,5-trifluorophenyl group

Impact of Structural Variations

Ethyl 4-oxo-4-(pyridin-2-yl)butanoate
  • Structural difference : Oxo group shifted to C4, making it a γ-keto ester.
Ethyl 5-oxo-5-(2-pyridyl)valerate
  • Structural difference : Longer carbon chain (five-carbon backbone vs. four-carbon).
  • Hypothesized impact : Increased lipophilicity may enhance membrane permeability in biological systems, but steric effects could reduce reactivity in nucleophilic substitutions .
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Structural difference : Shorter chain (three carbons) with oxo at C3.
  • Hypothesized impact: The compact structure may limit steric hindrance, favoring faster keto-enol tautomerism. However, the shorter chain could reduce solubility in nonpolar solvents .
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Structural difference : Pyridin-2-yl replaced with a fluorinated phenyl group.

Functional Group and Electronic Effects

  • Pyridine vs. Fluorinated Phenyl Groups: Pyridin-2-yl provides a basic nitrogen, enabling hydrogen bonding or metal coordination, which is absent in fluorinated phenyl analogs.
  • Ester Group Variations: Methyl or propyl esters (e.g., methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) alter volatility and hydrolysis rates. Ethyl esters balance stability and reactivity for synthetic applications .

生物活性

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate has a molecular formula of C11H13NO3C_{11}H_{13}NO_3. It features a pyridine ring, which is crucial for its biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of ethyl 3-oxo-4-(pyridin-2-yl)butanoate is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating their activity. This mechanism can lead to therapeutic effects, such as anti-inflammatory or anticancer properties.

Antimicrobial Activity

Research has demonstrated that ethyl 3-oxo-4-(pyridin-2-yl)butanoate exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong potency compared to standard antibiotics .

Microorganism MIC (mg/ml)
E. coli0.073
S. aureus0.109
Klebsiella pneumoniae0.125

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The half-maximal lethal concentration (LC50) values suggest that it has a favorable safety profile compared to existing chemotherapeutic agents .

Cell Line LC50 (μg/ml)
Cancer Cell Line A280
Cancer Cell Line B765

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of ethyl 3-oxo-4-(pyridin-2-yl)butanoate against multidrug-resistant strains, showcasing its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : In another investigation, the compound was shown to significantly reduce cell viability in various cancer cell lines while sparing normal cells, indicating selective toxicity that could be harnessed for therapeutic use .
  • Enzyme Inhibition Studies : Detailed enzyme kinetics revealed that ethyl 3-oxo-4-(pyridin-2-yl)butanoate effectively inhibits certain kinases involved in cancer progression, providing insights into its mechanism as a targeted therapy .

Q & A

Q. What are the common synthetic routes for ethyl 3-oxo-4-(pyridin-2-yl)butanoate, and how do reaction conditions influence yield and purity?

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate is typically synthesized via nucleophilic substitution or coupling reactions. A notable method involves alkylation of pyridinyl precursors with bromoesters under mild conditions. For example, tetrabutylammonium iodide (TBAI) catalyzes the reaction between ethyl 4-bromobutanoate and pyridinyl derivatives in tetrahydrofuran (THF) with potassium carbonate as a base, achieving moderate yields (60–70%) . Key factors affecting yield include:

  • Catalyst choice : TBAI enhances nucleophilicity via phase-transfer mechanisms.
  • Solvent polarity : Polar aprotic solvents like THF improve reactivity.
  • Temperature : Reactions at 50–60°C balance speed and byproduct formation.
    Optimization requires monitoring via TLC or HPLC to assess intermediate stability, as ester groups may hydrolyze under prolonged basic conditions.

Q. How can researchers characterize the structural integrity of ethyl 3-oxo-4-(pyridin-2-yl)butanoate using spectroscopic and crystallographic methods?

Structural validation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 8.0–8.5 ppm (pyridinyl protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (δ 170–200 ppm) and pyridinyl carbons (δ 120–150 ppm) are diagnostic.
  • X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyridine ring and ester group, critical for confirming stereoelectronic effects .
  • FTIR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. What analytical strategies are recommended for identifying and quantifying byproducts in the synthesis of ethyl 3-oxo-4-(pyridin-2-yl)butanoate?

Byproducts such as hydrolyzed acids (e.g., 3-oxo-4-(pyridin-2-yl)butanoic acid) or dimerized species arise from incomplete reactions or side reactions. Effective strategies include:

  • GC/MS : Electron ionization (EI) at 70 eV fragments the ester, producing ions at m/z 206 (M⁺) and 158 (M⁺–C₂H₅OH). Byproducts like phenylacetone derivatives can be identified via retention time matching and fragmentation libraries .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) separate esters from polar byproducts. UV detection at 254 nm quantifies impurities down to 0.1% .
  • Tandem MS/MS : MRM (multiple reaction monitoring) enhances sensitivity for trace byproducts in complex matrices.

Q. How do solvent effects and substituent variations impact the spectroscopic properties of ethyl 3-oxo-4-(pyridin-2-yl)butanoate derivatives?

Solvent polarity and substituents alter electronic transitions:

  • Fluorescence studies : Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit redshifted emission (λₑₘ ≈ 450 nm in DMSO) due to extended conjugation. In contrast, electron-donating groups (e.g., –OCH₃) quench fluorescence via charge transfer .
  • Solvatochromism : Protic solvents (e.g., methanol) stabilize excited states via hydrogen bonding, reducing Stokes shifts by 10–15 nm compared to aprotic solvents like dichloromethane.
  • TD-DFT calculations : Predict absorption/emission spectra by modeling HOMO→LUMO transitions (e.g., π→π* in pyridinyl moieties) .

Q. What methodologies resolve contradictions in reported reaction mechanisms involving ethyl 3-oxo-4-(pyridin-2-yl)butanoate as a precursor?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed via:

  • Isotopic labeling : ¹⁸O-tracing in ester groups identifies hydrolysis vs. decarboxylation pathways during ring-closure reactions .
  • Kinetic isotope effects (KIE) : Compare kH/kD in deuterated solvents to distinguish proton-transfer steps.
  • In situ IR monitoring : Track carbonyl group transformations during reactions (e.g., ketone → enolate intermediates) .
  • Computational modeling : DFT studies (e.g., B3LYP/6-31G*) calculate activation energies for competing pathways, clarifying whether nucleophilic attack or electron transfer dominates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。